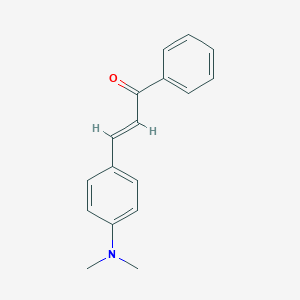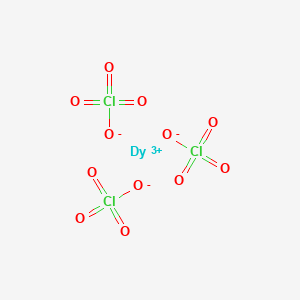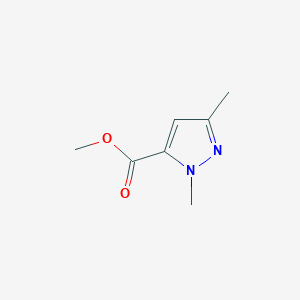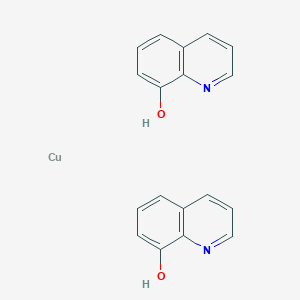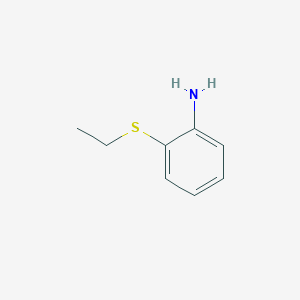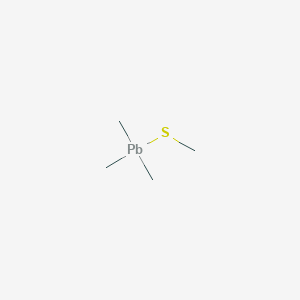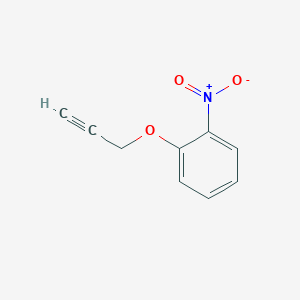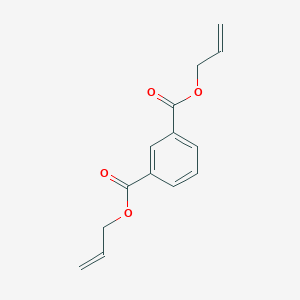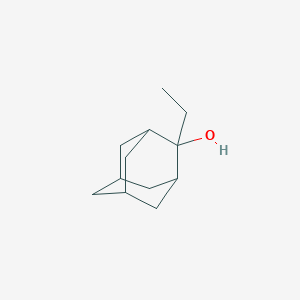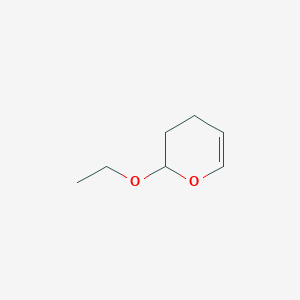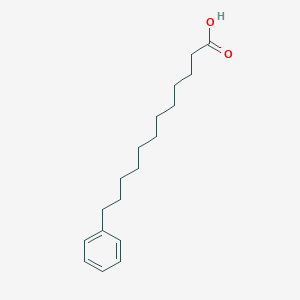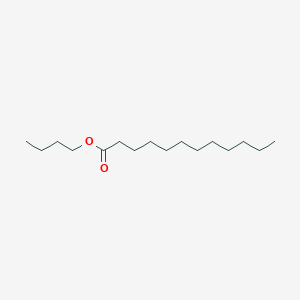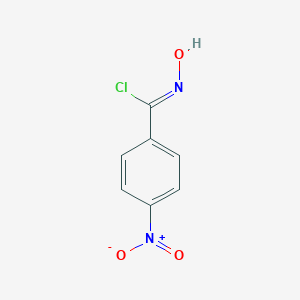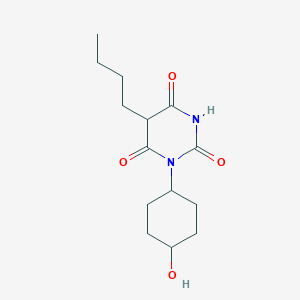
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.
Wirkmechanismus
The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemische Und Physiologische Effekte
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid and its effects on neurotransmitter systems in the brain.
Synthesemethoden
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid.
Wissenschaftliche Forschungsanwendungen
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1031-90-9 |
|---|---|
Produktname |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
InChI-Schlüssel |
IVELJTFCCSNMJA-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Kanonische SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Synonyme |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



